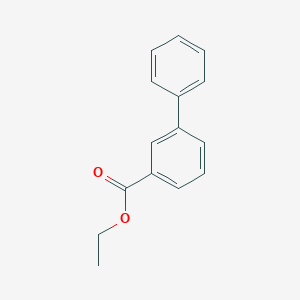

Ethyl biphenyl-3-carboxylate

説明

Structure

3D Structure

特性

IUPAC Name |

ethyl 3-phenylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-2-17-15(16)14-10-6-9-13(11-14)12-7-4-3-5-8-12/h3-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWJOIAKPUPVYPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378580 | |

| Record name | ethyl biphenyl-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19926-50-2 | |

| Record name | [1,1′-Biphenyl]-3-carboxylic acid, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19926-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl biphenyl-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl biphenyl-3-carboxylate chemical properties

An In-depth Technical Guide on the Core Chemical Properties of Ethyl Biphenyl-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl biphenyl-3-carboxylate, also known as ethyl 3-phenylbenzoate, is an aromatic ester with a biphenyl backbone. This structural motif is of significant interest in medicinal chemistry and materials science due to its presence in a variety of pharmacologically active compounds and functional materials.[1] This document provides a comprehensive overview of the core chemical properties of ethyl biphenyl-3-carboxylate, detailed experimental protocols for its synthesis and characterization, and relevant safety information. The quantitative data are presented in structured tables for clarity, and key experimental workflows are visualized using diagrams.

Chemical and Physical Properties

Ethyl biphenyl-3-carboxylate is a colorless to pale yellow liquid at room temperature. Its properties are derived from its biphenyl core and the ethyl ester functional group.

General Properties

The fundamental identifiers and molecular characteristics of ethyl biphenyl-3-carboxylate are summarized below.

| Property | Value | Source |

| IUPAC Name | ethyl 3-phenylbenzoate | [2] |

| Synonyms | Biphenyl-3-carboxylic acid ethyl ester, ethyl [1,1'-biphenyl]-3-carboxylate | [2][3] |

| CAS Number | 19926-50-2 | [2][4] |

| Molecular Formula | C₁₅H₁₄O₂ | [2][4] |

| Molecular Weight | 226.27 g/mol | [2] |

| Exact Mass | 226.0994 Da | [2] |

Physical Properties

The physical state and thermodynamic properties of the compound are crucial for its handling, purification, and application in various experimental setups.

| Property | Value | Conditions |

| Density | 1.082 g/cm³ | |

| Boiling Point | 361.4 °C | at 760 mmHg |

| Flash Point | 165.6 °C | |

| Refractive Index | 1.556 | |

| Vapor Pressure | 2.07 x 10⁻⁵ mmHg | at 25 °C |

(Data sourced from MOLBASE Encyclopedia)[5]

Synthesis and Characterization

The synthesis of ethyl biphenyl-3-carboxylate is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method offers a versatile and efficient route to forming the C-C bond between the two phenyl rings.

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the synthesis of ethyl biphenyl-3-carboxylate from ethyl 3-bromobenzoate and phenylboronic acid.

Materials:

-

Ethyl 3-bromobenzoate

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Solvent: 1,4-dioxane and water mixture (e.g., 4:1 ratio)

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine ethyl 3-bromobenzoate (1 equivalent), phenylboronic acid (1.2-1.5 equivalents), and potassium carbonate (2-3 equivalents).

-

Catalyst Addition: Add the palladium catalyst, such as a pre-weighed amount of Pd(OAc)₂ (e.g., 0.01-0.05 equivalents) and a suitable ligand like PPh₃ (e.g., 0.02-0.10 equivalents).

-

Solvent Addition: Add the dioxane/water solvent mixture to the flask.

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for several minutes to remove oxygen, which can deactivate the catalyst.

-

Heating: Heat the reaction mixture to a temperature of 80-100 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).[6]

-

Work-up: Once the reaction is complete (typically after several hours), cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 times).

-

Washing: Combine the organic layers and wash with water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel to yield pure ethyl biphenyl-3-carboxylate.

Caption: Suzuki-Miyaura synthesis workflow for ethyl biphenyl-3-carboxylate.

Analytical Characterization Protocols

The identity and purity of the synthesized compound are confirmed using standard spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

¹H NMR: Acquire the proton NMR spectrum. The spectrum is expected to show multiplets in the aromatic region (δ 7.3-8.3 ppm), a quartet corresponding to the ethyl ester's methylene protons (–O–CH₂–), and a triplet for the terminal methyl protons (–CH₃).

-

¹³C NMR: Acquire the carbon-13 NMR spectrum. Signals are expected for the carbonyl carbon (δ ~166 ppm), aromatic carbons, and the two carbons of the ethyl group.

2. Infrared (IR) Spectroscopy:

-

Sample Preparation: Place a drop of the neat liquid sample between two NaCl or KBr plates.

-

Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

-

Expected Peaks: Look for a strong C=O stretching band for the ester at ~1720 cm⁻¹, C–O stretching bands, and characteristic C=C stretching bands for the aromatic rings in the 1600-1450 cm⁻¹ region.

3. Mass Spectrometry (MS):

-

Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is commonly used.

-

Analysis: The mass spectrum will show the molecular ion peak (M⁺) at m/z = 226.[2] Key fragment ions would include [M-OC₂H₅]⁺ at m/z = 181 and the biphenyl cation at m/z = 152.[2]

Caption: Analytical workflow for the characterization of synthesized compounds.

Spectroscopic Data Summary

The following table summarizes the key expected spectral data for ethyl biphenyl-3-carboxylate.

| Technique | Key Data Points |

| ¹³C NMR | Expected peaks around δ 166 (C=O), 127-141 (aromatic carbons), 61 (–OCH₂–), 14 (–CH₃). |

| IR (Vapor Phase) | Strong C=O stretch (~1720 cm⁻¹), C-O stretches, aromatic C=C stretches (~1600-1450 cm⁻¹).[2] |

| GC-MS (EI) | Molecular Ion (M⁺) at m/z 226. Major fragments at m/z 181, 153, 152, 105.[2] |

Safety and Handling

Proper safety precautions must be observed when handling ethyl biphenyl-3-carboxylate and the reagents used in its synthesis.

-

General Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5][7]

-

Hazards: The compound is a combustible liquid. Avoid contact with skin and eyes. Do not breathe vapors or mists.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][8] Keep away from heat, sparks, and open flames.

-

In case of Exposure:

Conclusion

This guide provides a detailed technical overview of ethyl biphenyl-3-carboxylate, a compound of interest for chemical synthesis and drug development. The summarized chemical and physical properties, along with detailed protocols for its synthesis via Suzuki-Miyaura coupling and subsequent characterization by modern spectroscopic methods, offer a solid foundation for researchers. The workflows and data presented herein are intended to facilitate the efficient and safe use of this compound in a laboratory setting.

References

- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 2. Ethyl biphenyl-3-carboxylate | C15H14O2 | CID 2773591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Biphenyl-3-carboxylic acid ethyl ester [oakwoodchemical.com]

- 4. scbt.com [scbt.com]

- 5. m.molbase.com [m.molbase.com]

- 6. ajgreenchem.com [ajgreenchem.com]

- 7. fishersci.com [fishersci.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

Ethyl biphenyl-3-carboxylate CAS 19926-50-2 data

An In-depth Technical Guide to Ethyl Biphenyl-3-Carboxylate (CAS 19926-50-2)

This technical guide provides a comprehensive overview of Ethyl biphenyl-3-carboxylate, a biphenyl derivative of interest to researchers, scientists, and professionals in drug development. This document consolidates key chemical and physical data, outlines experimental protocols for its synthesis, and explores its potential biological significance based on related compounds.

Physicochemical and Spectroscopic Data

Ethyl biphenyl-3-carboxylate is a well-characterized organic compound. Its fundamental properties are summarized below for easy reference.

Table 1: Chemical Identifiers and Descriptors

| Identifier | Value | Source |

| CAS Number | 19926-50-2 | [1][2][3][4] |

| Molecular Formula | C15H14O2 | [1][4][5] |

| IUPAC Name | ethyl 3-phenylbenzoate | [1] |

| Synonyms | Ethyl [1,1'-biphenyl]-3-carboxylate, Ethyl 3-phenylbenzoate, Biphenyl-3-carboxylic acid ethyl ester | [1][5][6] |

| InChI | InChI=1S/C15H14O2/c1-2-17-15(16)14-10-6-9-13(11-14)12-7-4-3-5-8-12/h3-11H,2H2,1H3 | [1] |

| InChIKey | UWJOIAKPUPVYPW-UHFFFAOYSA-N | [1] |

| SMILES | CCOC(=O)C1=CC=CC(=C1)C2=CC=CC=C2 | [1] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 226.27 g/mol | [1] |

| Monoisotopic Mass | 226.099379685 Da | [1] |

| Purity | ≥95% | [2] |

| Physical Description | Colorless oil |

Table 3: Spectroscopic Data

| Spectroscopy Type | Data | Source |

| ¹H NMR (300 MHz, CDCl₃) | δ 1.43 (t, J = 7.1 Hz, 3H), 4.43 (q, J = 7.2 Hz, 2H), 7.39 (dddd, J = 6.9 Hz, 1H), 7.45-7.53 (m, 3H), 7.63 (d, J = 7.8 Hz, 2H), 7.78 (dt, J = 7.7, 1.4 Hz, 1H), 8.00 (dt, J = 7.7, 1.4 Hz, 1H), 8.24 (t, J = 1.7 Hz, 1H) | |

| GC-MS | Experimental data available | [1] |

Experimental Protocols

The synthesis of Ethyl biphenyl-3-carboxylate can be achieved through various organic synthesis routes. A common method involves the Suzuki coupling reaction.

Synthesis of Ethyl Biphenyl-3-Carboxylate via Suzuki Coupling

A general procedure for the synthesis of biphenyl derivatives, such as Ethyl biphenyl-3-carboxylate, has been described. This method utilizes a Suzuki coupling reaction, which involves the cross-coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst.

Experimental Workflow

Detailed Methodology:

-

Reactant Preparation: In a reaction vessel, dissolve Ethyl 3-iodobenzoate and Phenylboronic acid in a suitable solvent system, such as a mixture of toluene, ethanol, and water.

-

Catalyst and Base Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0), and a base, such as sodium carbonate or potassium carbonate, to the reaction mixture.

-

Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Perform an aqueous work-up by adding water and extracting the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain pure Ethyl biphenyl-3-carboxylate.

Biological Activity and Potential Applications

While there is limited direct research on the biological activities of Ethyl biphenyl-3-carboxylate, the broader class of biphenyl derivatives has been extensively studied and shown to possess a wide range of pharmacological properties.

Biphenyl and its derivatives are known to exhibit various biological activities, including:

The introduction of a carboxyl group and other substituents on the biphenyl scaffold can significantly influence its biological profile.[7][8] For instance, some biphenyl carboxylic acids have been investigated as potential anticancer agents.[8] Furthermore, more complex molecules incorporating a biphenyl moiety have demonstrated antitumor activity.[9]

Logical Relationship of Biphenyl Derivatives in Drug Discovery

References

- 1. Ethyl biphenyl-3-carboxylate | C15H14O2 | CID 2773591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 19926-50-2 Cas No. | Ethyl [1,1'-biphenyl]-3-carboxylate | Apollo [store.apolloscientific.co.uk]

- 3. 19926-50-2|Ethyl [1,1'-biphenyl]-3-carboxylate|BLD Pharm [bldpharm.com]

- 4. scbt.com [scbt.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. parchem.com [parchem.com]

- 7. ijsdr.org [ijsdr.org]

- 8. ajgreenchem.com [ajgreenchem.com]

- 9. researchgate.net [researchgate.net]

Structure Elucidation of Ethyl 3-Phenylbenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure elucidation of ethyl 3-phenylbenzoate. It details the spectroscopic analysis and synthetic methodologies pertinent to the confirmation of its chemical structure, presented in a format tailored for professionals in the fields of chemical research and drug development.

Introduction

Ethyl 3-phenylbenzoate (C15H14O2, Molar Mass: 226.27 g/mol ) is a biphenyl derivative, a structural motif of interest in medicinal chemistry and materials science. Accurate structural confirmation is the cornerstone of any chemical research or development endeavor, ensuring the identity and purity of the compound . This document outlines the key analytical techniques and synthetic protocols employed in the structural elucidation of ethyl 3-phenylbenzoate.

Synthesis of Ethyl 3-Phenylbenzoate

Two common synthetic routes for the preparation of ethyl 3-phenylbenzoate are the Fischer esterification of 3-phenylbenzoic acid and the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Fischer Esterification

This method involves the acid-catalyzed esterification of 3-phenylbenzoic acid with ethanol.

Materials:

-

3-phenylbenzoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Diethyl ether

Procedure:

-

In a round-bottom flask, dissolve 3-phenylbenzoic acid in an excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

The reaction mixture is refluxed for several hours, with the progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the excess ethanol is removed under reduced pressure.

-

The residue is dissolved in diethyl ether and washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude ethyl 3-phenylbenzoate.

-

Purification is achieved via column chromatography on silica gel.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed cross-coupling reaction provides an alternative route, coupling ethyl 3-bromobenzoate with phenylboronic acid.

Materials:

-

Ethyl 3-bromobenzoate

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)2)

-

Triphenylphosphine (PPh3)

-

Potassium carbonate

-

Toluene

-

Water

Procedure:

-

To a Schlenk flask under an inert atmosphere (argon or nitrogen), add ethyl 3-bromobenzoate, phenylboronic acid, and potassium carbonate.

-

Add the palladium catalyst (e.g., Pd(OAc)2) and the ligand (e.g., PPh3).

-

Add a degassed mixture of toluene and water as the solvent.

-

The reaction mixture is heated to reflux and stirred vigorously until TLC indicates the consumption of the starting material.

-

After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by column chromatography.

Spectroscopic Data and Structural Confirmation

The structure of the synthesized ethyl 3-phenylbenzoate is confirmed through a combination of spectroscopic techniques, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of ethyl 3-phenylbenzoate is expected to show a molecular ion peak at m/z = 226, corresponding to the molecular formula C15H14O2.[1][2]

Table 1: Key Mass Spectrometry Fragmentation Data for Ethyl 3-Phenylbenzoate [1][3]

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 226 | 99.9 | [M]+• (Molecular Ion) |

| 181 | 92.5 | [M - OCH2CH3]+ |

| 153 | 40.4 | [C12H9]+ |

| 152 | 46.2 | [C12H8]+• |

| 105 | 60.5 | [C6H5CO]+ |

| 77 | 28.1 | [C6H5]+ |

The fragmentation pattern is consistent with the proposed structure, showing characteristic losses of the ethoxy group and subsequent fragments of the biphenyl core.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of ethyl 3-phenylbenzoate will exhibit characteristic absorption bands.

Table 2: Characteristic IR Absorption Bands for Ethyl 3-Phenylbenzoate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060-3030 | Medium | Aromatic C-H stretch |

| ~2980-2850 | Medium | Aliphatic C-H stretch (ethyl group) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1600, 1480, 1450 | Medium-Strong | Aromatic C=C skeletal vibrations |

| ~1270, 1100 | Strong | C-O stretch (ester) |

| ~750, 690 | Strong | C-H out-of-plane bending (aromatic) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

The ¹H NMR spectrum will show signals corresponding to the ethyl group and the two aromatic rings.

Table 3: Predicted ¹H NMR Data for Ethyl 3-Phenylbenzoate

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | s | 1H | H-2 |

| ~8.0 | d | 1H | H-4 or H-6 |

| ~7.7 | d | 1H | H-6 or H-4 |

| ~7.6-7.4 | m | 6H | H-5 and Phenyl H's |

| ~4.4 | q | 2H | -OCH₂CH₃ |

| ~1.4 | t | 3H | -OCH₂CH₃ |

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Table 4: Predicted ¹³C NMR Data for Ethyl 3-Phenylbenzoate

| Chemical Shift (δ, ppm) | Assignment |

| ~166 | C=O (ester) |

| ~141 | C-3' |

| ~137 | C-1' |

| ~131 | C-3 |

| ~130 | C-1 |

| ~129.5 | C-5 |

| ~129 | C-2', C-6' |

| ~128.5 | C-4' |

| ~128 | C-6 |

| ~127 | C-4, C-2 |

| ~61 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

Visualizing the Elucidation Process

The following diagrams illustrate the logical workflow of the structure elucidation process and the key correlations in the spectroscopic data.

Conclusion

The collective data from mass spectrometry, IR spectroscopy, and NMR spectroscopy, in conjunction with established synthetic methodologies, provide a robust and unambiguous elucidation of the structure of ethyl 3-phenylbenzoate. This comprehensive approach ensures the foundational accuracy required for its application in further research and development.

References

Spectroscopic Profile of Ethyl [1,1'-biphenyl]-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl [1,1'-biphenyl]-3-carboxylate, a molecule of interest in organic synthesis and medicinal chemistry. This document presents key spectroscopic data in a structured format, details the experimental protocols for data acquisition, and includes a workflow diagram for spectroscopic analysis.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for Ethyl [1,1'-biphenyl]-3-carboxylate.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.28 | s | - | Ar-H |

| 8.00 | d | 7.8 | Ar-H |

| 7.84 | d | 7.8 | Ar-H |

| 7.64 | d | 7.3 | Ar-H |

| 7.50 | t | 7.8 | Ar-H |

| 7.47-7.38 | m | - | Ar-H |

| 4.42 | q | 7.1 | -OCH₂CH₃ |

| 1.42 | t | 7.1 | -OCH₂CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| 166.5 | C=O |

| 141.2 | Ar-C |

| 140.9 | Ar-C |

| 131.2 | Ar-C |

| 130.0 | Ar-CH |

| 129.2 | Ar-CH |

| 128.8 | Ar-CH |

| 128.1 | Ar-CH |

| 128.0 | Ar-CH |

| 127.2 | Ar-CH |

| 61.1 | -OCH₂CH₃ |

| 14.4 | -OCH₂CH₃ |

FT-IR (Fourier-Transform Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| 3062 | Aromatic C-H Stretch |

| 2981 | Aliphatic C-H Stretch |

| 1718 | C=O Stretch (Ester) |

| 1605, 1585, 1481 | Aromatic C=C Stretch |

| 1298 | C-O Stretch (Ester) |

| 756, 698 | Aromatic C-H Bend |

Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 226 | 100.0 | [M]⁺ (Molecular Ion) |

| 181 | 92.5 | [M - OCH₂CH₃]⁺ |

| 152 | 46.2 | [M - COOCH₂CH₃]⁺ |

| 153 | 40.4 | [C₁₂H₉]⁺ |

| 105 | 60.5 | [C₆H₅CO]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of Ethyl [1,1'-biphenyl]-3-carboxylate (typically 5-10 mg) is prepared in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is employed.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is typically recorded using a neat thin film of the compound on a salt plate (e.g., NaCl or KBr) or as a KBr pellet. For the thin film method, a small drop of the liquid sample is placed between two salt plates. For the KBr pellet method, a small amount of the solid sample is ground with dry KBr powder and pressed into a thin pellet. The spectrum is recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, typically via a direct insertion probe or after separation by gas chromatography. The molecules are ionized by a beam of electrons (typically at 70 eV), and the resulting fragments are separated by their mass-to-charge ratio (m/z) by a mass analyzer.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound like Ethyl [1,1'-biphenyl]-3-carboxylate.

An In-depth Technical Guide to the 1H NMR Spectrum of Ethyl Biphenyl-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of ethyl biphenyl-3-carboxylate. This document details the experimental protocol for acquiring the spectrum, presents a thorough interpretation of the spectral data, and includes a visual representation of the molecular structure and its corresponding proton signals. This guide is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of this and related biphenyl compounds.

Chemical Structure and Proton Environments

Ethyl biphenyl-3-carboxylate (C₁₅H₁₄O₂) is an organic compound featuring a biphenyl core with an ethyl ester functional group at the 3-position of one of the phenyl rings. The unique arrangement of aromatic and aliphatic protons in this molecule gives rise to a distinct 1H NMR spectrum.

Below is a diagram illustrating the chemical structure of ethyl biphenyl-3-carboxylate with its proton environments labeled. These labels correspond to the assignments in the data table that follows.

Caption: Molecular structure of ethyl biphenyl-3-carboxylate with proton assignments.

1H NMR Spectral Data

The following table summarizes the experimental 1H NMR data for ethyl biphenyl-3-carboxylate. The spectrum was recorded on a 400 MHz spectrometer in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| a | 8.25 | d | 7.6 | 1H | Ar-H |

| b | 7.75 | d | 6.4 | 1H | Ar-H |

| c | 7.58-7.53 | m | - | 3H | Ar-H |

| d | 7.49-7.41 | m | - | 4H | Ar-H |

| e | 7.39-7.32 | m | - | 1H | Ar-H |

| f | 4.42 | q | 7.1 | 2H | -OCH₂CH₃ |

| g | 1.42 | t | 7.1 | 3H | -OCH₂CH₃ |

Data obtained from a synthesis of biphenyl carboxylic acid derivatives, which includes the target molecule's analogue.[1]

Interpretation of the Spectrum

The 1H NMR spectrum of ethyl biphenyl-3-carboxylate can be interpreted as follows:

-

Aromatic Region (δ 7.32-8.25 ppm): The signals in this region correspond to the nine aromatic protons of the biphenyl core. The downfield shifts of protons a (δ 8.25) and b (δ 7.75) are attributed to the deshielding effect of the adjacent electron-withdrawing carbonyl group of the ester. The complex multiplet patterns observed for signals c , d , and e arise from the overlapping signals and spin-spin coupling between the protons on both phenyl rings.

-

Ethyl Group (δ 1.42 and 4.42 ppm): The ethyl ester group gives rise to two distinct signals. The quartet at δ 4.42 ppm (signal f ) corresponds to the two methylene protons (-OCH₂CH₃). These protons are deshielded due to their proximity to the electronegative oxygen atom and are split into a quartet by the adjacent methyl protons (n+1 rule, 3+1=4). The triplet at δ 1.42 ppm (signal g ) is assigned to the three methyl protons (-OCH₂CH₃), which are split into a triplet by the neighboring methylene protons (n+1 rule, 2+1=3). The integration values of 2H and 3H for the quartet and triplet, respectively, confirm the presence of an ethyl group.

Experimental Protocol

The following is a general experimental protocol for obtaining the 1H NMR spectrum of ethyl biphenyl-3-carboxylate.

4.1. Sample Preparation

-

Weigh approximately 5-10 mg of purified ethyl biphenyl-3-carboxylate directly into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) to the NMR tube.

-

Cap the NMR tube and gently agitate it until the sample is completely dissolved.

4.2. Instrument Parameters

The 1H NMR spectrum is typically acquired on a 400 MHz or 500 MHz NMR spectrometer using the following parameters:

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay: 1.0 - 2.0 seconds.

-

Acquisition Time: Approximately 3-4 seconds.

-

Spectral Width: A spectral window of approximately 12-16 ppm, centered around 6-7 ppm.

4.3. Data Processing

-

The raw free induction decay (FID) data is Fourier transformed to obtain the frequency-domain spectrum.

-

Phase correction is applied to ensure all peaks are in the absorptive mode.

-

Baseline correction is performed to obtain a flat baseline.

-

The spectrum is referenced to the TMS signal at 0.00 ppm.

-

Integration of the signals is performed to determine the relative number of protons corresponding to each peak.

-

Peak picking is done to identify the chemical shifts of all signals.

-

Analysis of the splitting patterns allows for the determination of coupling constants.

Logical Relationships of Proton Signals

The following diagram illustrates the logical relationships between the different proton environments in ethyl biphenyl-3-carboxylate and their corresponding signals in the 1H NMR spectrum, highlighting the key coupling interactions.

Caption: Coupling relationships in the 1H NMR spectrum of ethyl biphenyl-3-carboxylate.

This in-depth guide provides a comprehensive overview of the 1H NMR spectrum of ethyl biphenyl-3-carboxylate, which is essential for its unambiguous identification and characterization in research and development settings.

References

An In-depth Technical Guide to the ¹³C NMR Data of Ethyl Biphenyl-3-carboxylate

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) data for ethyl biphenyl-3-carboxylate. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document presents a detailed breakdown of the chemical shifts, a standard experimental protocol for data acquisition, and a logical workflow for spectral analysis.

¹³C NMR Data for Ethyl Biphenyl-3-carboxylate

The ¹³C NMR spectrum of ethyl biphenyl-3-carboxylate is characterized by distinct signals corresponding to the fifteen carbon atoms in its structure. The chemical shifts are influenced by the electronic environment of each carbon, including the effects of the aromatic rings and the ethyl ester group.

For reference, the experimental ¹³C NMR data for the closely related isomer, ethyl biphenyl-4-carboxylate, shows the following chemical shifts in CDCl₃: 14.5, 61.1, 127.1, 127.4, 128.2, 129.0, 129.4, 130.2, 140.2, 145.6, and 166.6 ppm. This can be a useful comparison for the expected shifts in the 3-substituted isomer.

A predicted ¹³C NMR spectrum for ethyl biphenyl-3-carboxylate provides the following estimated chemical shifts, which are detailed in the table below.

Table 1: Predicted ¹³C NMR Chemical Shifts for Ethyl Biphenyl-3-carboxylate

| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (in proton-coupled spectrum) |

| C=O | 166.5 | Singlet (s) |

| C3 | 145.8 | Singlet (s) |

| C1' | 141.2 | Singlet (s) |

| C1 | 130.8 | Singlet (s) |

| C5 | 130.1 | Doublet (d) |

| C2', C6' | 128.8 | Doublet (d) |

| C4 | 128.7 | Doublet (d) |

| C6 | 128.5 | Doublet (d) |

| C2 | 128.2 | Doublet (d) |

| C3', C5' | 127.3 | Doublet (d) |

| C4' | 127.2 | Doublet (d) |

| -OCH₂- | 61.0 | Triplet (t) |

| -CH₃ | 14.3 | Quartet (q) |

Note: Predicted values are generated using standard NMR prediction algorithms and may vary slightly from experimental values.

Experimental Protocol for ¹³C NMR Spectroscopy

The following section outlines a standard procedure for acquiring a high-quality ¹³C NMR spectrum of ethyl biphenyl-3-carboxylate.

1. Sample Preparation:

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for ethyl biphenyl-3-carboxylate.

-

Concentration: Prepare a solution by dissolving approximately 10-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0.0 ppm).

2. NMR Spectrometer Setup:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal resolution and sensitivity.

-

Tuning and Matching: The probe must be tuned to the ¹³C frequency and matched to the impedance of the instrument to ensure efficient transfer of radiofrequency pulses.

-

Shimming: The magnetic field homogeneity should be optimized by shimming on the deuterium lock signal of the solvent to obtain sharp, symmetrical peaks.

3. Data Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30) is typically used for a routine ¹³C spectrum.

-

Acquisition Time (AT): Set the acquisition time to at least 1-2 seconds to ensure good digital resolution.

-

Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially the quaternary carbons.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (typically several hundred to thousands) is required to achieve an adequate signal-to-noise ratio.

-

Spectral Width (SW): A spectral width of approximately 200-250 ppm is sufficient to cover the expected range of chemical shifts for organic molecules.

4. Data Processing:

-

Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: A baseline correction is applied to obtain a flat baseline across the spectrum.

-

Referencing: The chemical shift axis is referenced to the TMS signal at 0.0 ppm or to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Peak Picking: The chemical shift of each peak is determined and tabulated.

Data Analysis and Interpretation Workflow

The following diagram illustrates the logical workflow for analyzing and interpreting the ¹³C NMR spectrum of ethyl biphenyl-3-carboxylate.

Caption: Workflow for ¹³C NMR spectral analysis.

The following diagram illustrates the key structural features of ethyl biphenyl-3-carboxylate and their expected ¹³C NMR chemical shift regions.

Caption: Key structural features and their chemical shift regions.

Mass Spectrometry of Ethyl Biphenyl-3-Carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of ethyl biphenyl-3-carboxylate, a key organic compound with applications in chemical synthesis and drug discovery. This document details its characteristic fragmentation patterns under electron ionization (EI), presents quantitative mass spectral data, and outlines a standard experimental protocol for its analysis.

Introduction to the Mass Spectrometry of Aromatic Esters

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of chemical compounds. When subjected to electron ionization, organic molecules like ethyl biphenyl-3-carboxylate form a molecular ion which then undergoes a series of fragmentation events. The resulting mass-to-charge ratio (m/z) of the charged fragments is detected, generating a unique mass spectrum that serves as a molecular fingerprint.

For aromatic esters, the presence of the stable aromatic ring system often leads to a prominent molecular ion peak.[1] The fragmentation is typically dominated by cleavages at the ester functional group, including the loss of the alkoxy radical (·OR) to form a stable acylium ion, and rearrangements such as the McLafferty rearrangement, although the latter is more common in esters with longer alkyl chains.[1][2]

Mass Spectral Data of Ethyl Biphenyl-3-carboxylate

The electron ionization mass spectrum of ethyl biphenyl-3-carboxylate is characterized by a distinct set of fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative abundance of the major peaks, are summarized in the table below. The molecular weight of ethyl biphenyl-3-carboxylate is 226.27 g/mol .[3][4][5]

| m/z | Relative Abundance (%) | Proposed Fragment Ion |

| 226 | 99.99 | [M]⁺ (Molecular Ion) |

| 181 | 92.50 | [M - OCH₂CH₃]⁺ |

| 153 | 40.40 | [C₁₂H₉]⁺ |

| 152 | 46.20 | [C₁₂H₈]⁺ |

| 105 | 60.50 | [C₇H₅O]⁺ |

Table 1: Key mass spectral data for Ethyl Biphenyl-3-carboxylate obtained by GC-MS with Electron Ionization (EI).[3]

Fragmentation Pathway

The fragmentation of ethyl biphenyl-3-carboxylate under electron ionization follows a logical pathway initiated by the removal of an electron to form the molecular ion ([M]⁺) at m/z 226. The major observed fragments can be rationalized as follows:

-

Formation of the [M - OCH₂CH₃]⁺ ion (m/z 181): This prominent peak results from the loss of an ethoxy radical (·OCH₂CH₃, mass 45) from the molecular ion. This is a characteristic fragmentation for ethyl esters, leading to the formation of a stable biphenylacylium ion.[1][6]

-

Formation of the [C₁₂H₉]⁺ ion (m/z 153) and [C₁₂H₈]⁺ ion (m/z 152): These fragments likely arise from the biphenylacylium ion (m/z 181) through the loss of carbon monoxide (CO, mass 28), followed by the loss of a hydrogen atom. The peak at m/z 152 could also correspond to the biphenyl radical cation.

-

Formation of the [C₇H₅O]⁺ ion (m/z 105): This fragment is characteristic of a benzoyl cation, which can be formed through cleavage of the bond connecting the two phenyl rings.

Experimental Protocol

The following provides a general methodology for the acquisition of an electron ionization mass spectrum of ethyl biphenyl-3-carboxylate using a gas chromatograph-mass spectrometer (GC-MS).

4.1. Sample Preparation

-

Dissolution: Prepare a dilute solution of ethyl biphenyl-3-carboxylate (approximately 1 mg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

-

Filtration: If necessary, filter the solution through a 0.2 µm syringe filter to remove any particulate matter.

4.2. Instrumentation and Parameters

-

Instrument: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.

-

Injection: 1 µL of the prepared sample solution is injected into the GC inlet.

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.

-

Oven Program:

-

Initial temperature: 50-100 °C, hold for 1-2 minutes.

-

Ramp: Increase the temperature at a rate of 10-20 °C/min to a final temperature of 250-300 °C.

-

Final hold: Hold at the final temperature for 5-10 minutes.

-

-

Ionization Source: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

-

Scan Range: m/z 40-400.

4.3. Data Acquisition and Analysis

-

Acquisition: The mass spectrometer acquires data across the specified m/z range as the sample elutes from the GC column.

-

Data Processing: The resulting total ion chromatogram (TIC) is processed to identify the peak corresponding to ethyl biphenyl-3-carboxylate.

-

Spectrum Extraction: The mass spectrum is extracted from the apex of the chromatographic peak.

-

Interpretation: The obtained mass spectrum is analyzed to identify the molecular ion and major fragment ions. Comparison with a library database (e.g., NIST) can aid in confirmation.

References

- 1. GCMS Section 6.14 [people.whitman.edu]

- 2. collard.chemistry.gatech.edu [collard.chemistry.gatech.edu]

- 3. Ethyl biphenyl-3-carboxylate | C15H14O2 | CID 2773591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 19926-50-2 Cas No. | Ethyl [1,1'-biphenyl]-3-carboxylate | Apollo [store.apolloscientific.co.uk]

- 5. scbt.com [scbt.com]

- 6. youtube.com [youtube.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl Biphenyl-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of ethyl biphenyl-3-carboxylate. The information is compiled from various scientific databases and literature sources to support research and development activities. This document presents key identifiers, physicochemical properties, spectral data, and relevant experimental protocols.

Compound Identification and Chemical Structure

Ethyl biphenyl-3-carboxylate is an organic compound featuring a biphenyl core with an ethyl carboxylate substituent at the 3-position.

Table 1: Compound Identifiers [1][2][3][4]

| Identifier | Value |

|---|---|

| IUPAC Name | ethyl 3-phenylbenzoate |

| Synonyms | ethyl [1,1'-biphenyl]-3-carboxylate, Biphenyl-3-carboxylic acid ethyl ester |

| CAS Number | 19926-50-2 |

| Molecular Formula | C₁₅H₁₄O₂ |

| Molecular Weight | 226.27 g/mol |

| InChI | InChI=1S/C15H14O2/c1-2-17-15(16)14-10-6-9-13(11-14)12-7-4-3-5-8-12/h3-11H,2H2,1H3 |

| InChIKey | UWJOIAKPUPVYPW-UHFFFAOYSA-N |

| SMILES | CCOC(=O)c1cccc(c1)c2ccccc2 |

Physicochemical Properties

The following table summarizes the key physical and chemical properties of ethyl biphenyl-3-carboxylate. It is important to note that many of the available data points are computationally predicted rather than experimentally determined.

Table 2: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 226.27 g/mol | PubChem (Computed)[1] |

| XLogP3 | 4.3 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[1] |

| Rotatable Bond Count | 3 | PubChem (Computed)[1] |

| Exact Mass | 226.099379685 Da | PubChem (Computed)[1] |

| Monoisotopic Mass | 226.099379685 Da | PubChem (Computed)[1] |

| Topological Polar Surface Area | 26.3 Ų | PubChem (Computed)[1] |

| Heavy Atom Count | 17 | PubChem (Computed)[1] |

| Complexity | 243 | PubChem (Computed)[1] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of ethyl biphenyl-3-carboxylate. The following is a summary of available spectral information.

Table 3: Spectral Data Summary

| Technique | Data Highlights | Source |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Major Peaks (m/z): 226 (M+), 181, 152, 153, 105 | PubChem[1] |

| Infrared (IR) Spectroscopy | Vapor phase IR spectrum is available. | PubChem[1] |

| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹³C NMR spectral data is available. | PubChem[1] |

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and analysis of ethyl biphenyl-3-carboxylate.

4.1. Synthesis via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile method for the synthesis of biphenyl compounds.[5][6][7][8][9] The following is a general protocol for the synthesis of ethyl biphenyl-3-carboxylate.

Materials:

-

Ethyl 3-bromobenzoate

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, combine ethyl 3-bromobenzoate (1 equivalent), phenylboronic acid (1.2 equivalents), potassium carbonate (2 equivalents), and a catalytic amount of palladium(II) acetate (e.g., 2 mol%) and triphenylphosphine (e.g., 4 mol%).

-

Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

-

Heat the reaction mixture to reflux (typically around 80-100 °C) and stir under an inert atmosphere (e.g., nitrogen or argon) for several hours (reaction progress can be monitored by TLC or GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Add water and extract the product with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain pure ethyl biphenyl-3-carboxylate.

4.2. Analytical Characterization

4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation: A standard GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

-

Sample Preparation: Dissolve a small amount of the purified product in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at a suitable temperature (e.g., 100 °C), ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis: Identify the molecular ion peak (M+) at m/z 226 and characteristic fragment ions.

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR: Acquire the proton NMR spectrum. The expected signals would include multiplets in the aromatic region (approx. 7.3-8.2 ppm) corresponding to the biphenyl protons, a quartet for the -OCH₂- protons of the ethyl group (approx. 4.4 ppm), and a triplet for the -CH₃ protons of the ethyl group (approx. 1.4 ppm).

-

¹³C NMR: Acquire the carbon-13 NMR spectrum. The spectrum will show signals for the aromatic carbons, the ester carbonyl carbon (around 166 ppm), and the two carbons of the ethyl group.

4.2.3. Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if it is an oil) or as a KBr pellet (if it is a solid).

-

Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Expected Absorptions: Look for characteristic peaks such as the C=O stretch of the ester at approximately 1720 cm⁻¹, C-O stretches, and aromatic C-H and C=C stretching vibrations.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of ethyl biphenyl-3-carboxylate.

Caption: Synthesis and Characterization Workflow for Ethyl Biphenyl-3-carboxylate.

References

- 1. Ethyl biphenyl-3-carboxylate | C15H14O2 | CID 2773591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 19926-50-2 Cas No. | Ethyl [1,1'-biphenyl]-3-carboxylate | Apollo [store.apolloscientific.co.uk]

- 4. Biphenyl-3-carboxylic acid ethyl ester [oakwoodchemical.com]

- 5. gala.gre.ac.uk [gala.gre.ac.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. jeolusa.com [jeolusa.com]

A Technical Guide to the Discovery and History of Biphenyl Carboxylic Acid Esters

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and history of biphenyl carboxylic acid esters, a class of organic compounds with significant applications in medicinal chemistry and materials science. This document provides a detailed overview of their synthesis, historical milestones, and biological significance, with a focus on key experimental methodologies and quantitative data to support researchers in the field.

Introduction: The Significance of the Biphenyl Scaffold

Biphenyl carboxylic acid esters are characterized by a biphenyl core—two phenyl rings linked by a carbon-carbon bond—with one or more carboxylic acid ester functional groups. This structural motif imparts a unique combination of rigidity, aromaticity, and conformational flexibility, making it a privileged scaffold in drug discovery. Many biphenyl derivatives have been developed as therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs), antihypertensives, and anticancer agents.[1][2] The historical development of synthetic routes to these molecules has been a key enabler of their widespread application.

A Journey Through Time: The History of Biphenyl Synthesis

The journey to efficiently synthesize biphenyl structures is a story of chemical innovation, spanning over a century. Early methods were often harsh and limited in scope, but the development of transition-metal-catalyzed cross-coupling reactions revolutionized the field.

The Dawn of Biaryl Synthesis: The Ullmann Condensation

In the early 20th century, German chemist Fritz Ullmann reported a groundbreaking method for the formation of a carbon-carbon bond between two aryl halides using copper metal at high temperatures.[3][4] This reaction, now known as the Ullmann condensation or Ullmann coupling, was one of the first examples of transition-metal-mediated aryl-aryl bond formation.[3]

Initially, the reaction required stoichiometric amounts of copper powder and harsh conditions, often exceeding 200°C, and was largely limited to aryl halides activated with electron-withdrawing groups.[4] Over the years, significant improvements have been made, including the use of copper salts and, more recently, the development of catalytic systems with various ligands that allow for milder reaction conditions.[3]

A Nobel Prize-Winning Revolution: The Suzuki-Miyaura Coupling

A paradigm shift in biphenyl synthesis arrived in 1979 with the work of Akira Suzuki and his colleagues. The Suzuki-Miyaura coupling reaction, for which Suzuki shared the 2010 Nobel Prize in Chemistry, involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide.[1]

The Suzuki-Miyaura coupling offers several advantages over the Ullmann condensation, including milder reaction conditions, higher functional group tolerance, and the use of catalytically active palladium complexes.[1] This has made it the method of choice for the synthesis of a vast array of substituted biphenyls, including biphenyl carboxylic acids and their esters.

Key Synthetic Methodologies and Experimental Protocols

This section provides detailed experimental protocols for the key reactions used in the synthesis of biphenyl carboxylic acid esters.

Ullmann-Type Synthesis of Biphenyl Carboxylic Acid Esters

While the classic Ullmann reaction for biaryl synthesis is well-established, its direct application for the synthesis of biphenyl carboxylic acid esters is less common in modern literature due to the prevalence of palladium-catalyzed methods. However, a two-step approach involving an Ullmann biaryl synthesis followed by esterification is a viable route.

Experimental Protocol: Two-Step Ullmann Synthesis and Esterification

Step 1: Synthesis of 4'-Methylbiphenyl-2-carboxylic Acid via Ullmann-type Reaction

-

Reactants: 2-Bromobenzoic acid, p-toluidine, potassium carbonate, copper powder.

-

Procedure: A mixture of 2-bromobenzoic acid (10 mmol), p-toluidine (12 mmol), potassium carbonate (20 mmol), and copper powder (1 g) in 50 mL of nitrobenzene is heated at 180-190°C for 4 hours. After cooling, the mixture is filtered to remove copper. The filtrate is then acidified with dilute hydrochloric acid to precipitate the crude 4'-methylbiphenyl-2-carboxylic acid. The product is collected by filtration, washed with water, and recrystallized from ethanol.

Step 2: Fischer Esterification to Ethyl 4'-Methylbiphenyl-2-carboxylate

-

Reactants: 4'-Methylbiphenyl-2-carboxylic acid, ethanol, sulfuric acid.

-

Procedure: To a solution of 4'-methylbiphenyl-2-carboxylic acid (5 mmol) in 50 mL of absolute ethanol, 1 mL of concentrated sulfuric acid is added cautiously. The mixture is refluxed for 6 hours. After cooling, the excess ethanol is removed under reduced pressure. The residue is dissolved in diethyl ether and washed with saturated sodium bicarbonate solution and then with water. The organic layer is dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the ethyl ester.

Suzuki-Miyaura Coupling for Biphenyl Carboxylic Acid Synthesis

The Suzuki-Miyaura coupling is a highly efficient method for the direct synthesis of biphenyl carboxylic acids, which can then be esterified.

Experimental Protocol: Synthesis of 1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid [1]

-

Reactants: 1-(4-bromophenyl)cyclopropane-1-carboxylic acid, phenylboronic acid, tetrakis(triphenylphosphine)palladium(0), potassium carbonate.

-

Solvent: 1,4-dioxane and water (4:1 mixture).

-

Procedure: In a round-bottom flask, 1-(4-bromophenyl)cyclopropane-1-carboxylic acid (1.5 g, 12.18 mmol), phenylboronic acid (1.48 g, 12.18 mmol), and potassium carbonate (1.68 g, 12.18 mmol) are dissolved in a 4:1 mixture of 1,4-dioxane and water (20 mL).[1] To this solution, tetrakis(triphenylphosphine)palladium(0) (0.14 g, 0.12 mmol) is added.[1] The reaction mixture is stirred at 80°C for 16 hours.[1] The reaction progress is monitored by thin-layer chromatography. After completion, the mixture is diluted with water (10 mL) and extracted with ethyl acetate (2 x 10 mL).[1] The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent.[1]

Fischer Esterification of Biphenyl Carboxylic Acids

Fischer esterification is a classic and straightforward method for converting carboxylic acids to esters.

Experimental Protocol: Synthesis of Ethyl [1,1'-biphenyl]-4-carboxylate

-

Reactants: Biphenyl-4-carboxylic acid, ethanol, sulfuric acid.

-

Procedure: To a 250 mL flask, add 0.2 g of biphenyl-4-carboxylic acid and dissolve it in 40 mL of ethanol.[5] Add 0.4 mL of concentrated sulfuric acid to the solution.[5] The flask is fitted with a reflux condenser and heated in an oil bath with magnetic stirring for 24 hours.[5] The reaction is monitored by thin-layer chromatography. After completion, the solvent is partially evaporated. The solution is then transferred to a separatory funnel, and 15 mL of distilled water is added. The product is extracted with chloroform (3 x 10 mL).[5] The combined organic phases are neutralized with a 5% sodium bicarbonate solution, washed with water, and dried over anhydrous sodium sulfate.[5] The solvent is evaporated to yield the final product.[5]

Quantitative Data Presentation

The following tables summarize representative quantitative data for the synthesis of biphenyl carboxylic acid esters and their precursors.

Table 1: Suzuki-Miyaura Coupling for Biphenyl Carboxylic Acid Synthesis [1]

| Starting Material 1 | Starting Material 2 | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1-(4-bromophenyl)cyclopropane-1-carboxylic acid | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-dioxane/H₂O | 80 | 16 | 78 |

| 1-(4-bromophenyl)cyclopropane-1-carboxylic acid | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-dioxane/H₂O | 80 | 16 | 82 |

| 1-(4-bromophenyl)cyclopropane-1-carboxylic acid | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-dioxane/H₂O | 80 | 16 | 75 |

Table 2: Fischer Esterification of Biphenyl-4-Carboxylic Acid [5]

| Alcohol | Catalyst | Temp. | Time (h) | Yield (%) |

| Ethanol | H₂SO₄ | Reflux | 24 | 92.4 |

| Propan-2-ol | H₂SO₄ | Reflux | 24 | 63.3 |

| Butan-1-ol | H₂SO₄ | Reflux | 24 | 85.1 |

Table 3: Characterization Data for Ethyl [1,1'-biphenyl]-4-carboxylate [5]

| Technique | Data |

| ¹H NMR (CDCl₃, 200 MHz) | δ 8.10 (m, 2H), 7.64 (m, 2H), 7.61 (m, 2H), 7.44 (m, 2H), 7.37 (m, 1H), 4.40 (m, 2H), 1.40 (m, 3H) |

| ¹³C NMR (CDCl₃, 50 MHz) | δ 166.6, 145.6, 140.2, 130.2, 129.4, 129.0, 128.2, 127.4, 127.1, 61.1, 14.5 |

| IR (KBr, cm⁻¹) | 3028, 2964, 1701, 1606, 1512, 1460, 1276, 1006, 750 |

Biological Significance and Mechanism of Action

Biphenyl carboxylic acid esters and their parent acids have garnered significant attention in drug discovery due to their diverse biological activities. A prominent example is their role as non-steroidal anti-inflammatory drugs (NSAIDs).

Fenbufen and Flurbiprofen: Inhibitors of Cyclooxygenase

Fenbufen and flurbiprofen are well-known NSAIDs that feature a biphenyl scaffold.[6][7][8] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[9][10] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[10][11]

Fenbufen itself is a prodrug that is metabolized in the liver to its active form, biphenylacetic acid.[10][12] This active metabolite then inhibits the COX enzymes.[10] Flurbiprofen, on the other hand, is directly active as a non-selective COX inhibitor.[7][9] By blocking prostaglandin synthesis, these drugs effectively reduce the inflammatory response.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Mechanism of action of Fenbufen and Flurbiprofen via COX inhibition.

Caption: General experimental workflow for the synthesis and evaluation of biphenyl carboxylic acid esters.

References

- 1. ajgreenchem.com [ajgreenchem.com]

- 2. Polychlorinated biphenyls disrupt hepatic epidermal growth factor receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. jocpr.com [jocpr.com]

- 6. mims.com [mims.com]

- 7. Flurbiprofen | C15H13FO2 | CID 3394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Fenbufen : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 9. What is the mechanism of Flurbiprofen Sodium? [synapse.patsnap.com]

- 10. benchchem.com [benchchem.com]

- 11. Fenbufen | C16H14O3 | CID 3335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Synthesis of Biphenyl Carboxylates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biphenyl carboxylates are a pivotal structural motif in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials. Their synthesis has been a subject of intense research, leading to the development of numerous methodologies. This technical guide provides an in-depth review of the core synthetic strategies for accessing biphenyl carboxylates, with a focus on experimental protocols, quantitative data, and the underlying reaction pathways.

Core Synthetic Methodologies

The synthesis of biphenyl carboxylates can be broadly categorized into two main approaches: cross-coupling reactions and methods involving C-H bond functionalization. This guide will delve into the most significant and widely employed methods within these categories.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the cornerstone of biphenyl synthesis, offering high efficiency and broad functional group tolerance.

The Suzuki-Miyaura coupling is arguably the most prevalent method for the synthesis of biphenyl carboxylates. It involves the reaction of an aryl halide or triflate with an arylboronic acid or its ester, catalyzed by a palladium complex in the presence of a base.

A general workflow for a Suzuki-Miyaura coupling reaction is depicted below.

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established mechanistic pathway.

Experimental Protocol: Synthesis of 1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid derivatives [1]

To a solution of 1-(4-bromophenyl) cyclopropane-1-carboxylic acid (1.5 g, 12.18 mmol) in a 4:1 mixture of 1,4-dioxane and water (20 mL), various substituted boronic acids (12.18 mmol) and K₂CO₃ (1.21 g, 12.18 mmol) were added individually.[1] This was followed by the addition of Pd(PPh₃)₄ (0.14 mL, 2.44 mmol).[1] The resulting reaction mixture was stirred at 80°C for 16 hours.[1] The progress of the reaction was monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture was diluted with water (10 mL) and extracted with ethyl acetate (2 x 10 mL).[1]

Quantitative Data for Suzuki-Miyaura Coupling

| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Bromobenzoic acid | Phenylboronic acid | C₆₀-TEGs/PdCl₂ (0.05) | K₂CO₃ | H₂O | RT | 4 | >90 | [2][3][4][5][6] |

| 2 | 1-(4-Bromophenyl)cyclopropane-1-carboxylic acid | Phenylboronic acid | Pd(PPh₃)₄ (20) | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 16 | 85 | [1] |

| 3 | 4-Bromo-3-methylaniline derivative | 4-Carboxyphenylboronic acid | Pd/C (1.18) | Na₂CO₃ | MeOH/H₂O | Reflux | N/A | 82 (one-pot) | [7] |

| 4 | 2-Bromobenzoic acid | Phenylboronic acid | Pd-catalyst (0.1) | K₂CO₃ | H₂O | 50 | N/A | N/A | [8] |

The Negishi coupling involves the reaction of an organozinc compound with an organic halide catalyzed by a nickel or palladium complex.[9] It is a powerful tool for the formation of C-C bonds and offers a broad scope.[9]

Experimental Protocol: General Procedure for Negishi Coupling [10]

While a specific protocol for biphenyl carboxylate synthesis via Negishi coupling was not detailed in the provided results, a general procedure involves the reaction of a halo-benzoate with an arylzinc reagent in the presence of a palladium catalyst. The reaction is typically carried out in an inert atmosphere using anhydrous solvents like THF. Recent developments have focused on using palladacycle precatalysts for milder reaction conditions.[10] The presence of a free carboxylic group has been shown to be well-tolerated in some Negishi couplings.[11]

Quantitative Data for Negishi Coupling

| Entry | Aryl Halide | Organozinc Reagent | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | Aryl chlorides | Arylzinc reagents | Pd[P(tBu₃)]₂ (2 mol%) | THF/NMP | 100 | Good | [10] |

| 2 | o-Iodobenzoate | Cyanophenyl zinc bromide | Pd(dba)₂/tfp | N/A | N/A | Good | [12] |

The Stille coupling utilizes organotin compounds as the organometallic partner. A key advantage of this method is the stability of organostannanes to air and moisture, and their compatibility with a wide range of functional groups, including carboxylic acids.[13][14]

Experimental Protocol: General Procedure for Stille Coupling [13]

A general procedure involves the reaction of an aryl halide (or triflate) with an organostannane in the presence of a palladium catalyst, often with a ligand such as triphenylphosphine, in a suitable solvent like THF or DMF. The reaction is typically heated to achieve good conversion.

Quantitative Data for Stille Coupling

| Entry | Aryl Halide | Organostannane | Catalyst | Conditions | Yield (%) | Reference |

| 1 | Various aryl halides | Organotin compounds | Pd(OAc)₂/Dabco | N/A | Good to excellent | [15] |

| 2 | Aryl halides | Organostannanes | Pd catalyst | Mild conditions | N/A | [13][14] |

The Hiyama coupling employs organosilanes as coupling partners, which are activated by a fluoride source or a base.[16][17] Organosilanes are advantageous due to their low toxicity and stability.[16]

Experimental Protocol: Pd/C-Catalyzed Hiyama Coupling [18]

A mixture of an aryl halide, a trialkoxy(aryl)silane, a palladium on carbon (Pd/C) catalyst, a ligand such as tris(4-fluorophenyl)phosphine, and a small amount of water in a solvent like toluene is heated.[18] The optimized conditions can be 0.5 mol% Pd/C, 1 mol% ligand, and 4.8% aqueous toluene at 120°C.[18]

Quantitative Data for Hiyama Coupling

| Entry | Aryl Halide | Organosilane | Catalyst (mol%) | Activator | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | Aryl bromides/iodides | HOMSi® reagent | PdCl₂ (with ligand and CuI) | K₂CO₃ | DMF | 80 | >98 (conversion) | [19] |

| 2 | 4-Bromoanisole | Phenyl trimethoxysilane | [(NHC)₂PdCl₂] | NaOH | Microwave (120°C) | 95 | [19] | |

| 3 | Aryl halides | Trialkoxy(aryl)silanes | Pd/C (0.5) | Water | Toluene | 120 | up to 90 | [18] |

Other Cross-Coupling and Related Methodologies

The reaction of Grignard reagents with aryl halides, often referred to as Kumada coupling, is a classic method for C-C bond formation. For biphenyl carboxylate synthesis, this can involve the coupling of an aryl Grignard reagent with a halo-benzoate.

Experimental Protocol: Synthesis of 4-Methylbiphenyl via Grignard Reagent [20]

-

Preparation of p-tolylmagnesium bromide: In a dry flask under an inert atmosphere, magnesium turnings are activated with a crystal of iodine. A solution of 4-bromotoluene in anhydrous THF is added dropwise to initiate the reaction. The remaining solution is added at a rate to maintain a gentle reflux.[20]

-

Kumada Coupling: In a separate flask, a nickel or palladium catalyst is dissolved in anhydrous THF. Bromobenzene is added, and the mixture is cooled. The prepared Grignard reagent is then slowly added. The reaction is stirred at room temperature until completion.[20]

-

Workup: The reaction is quenched with 1 M HCl. The product is extracted with an organic solvent, washed, dried, and purified by column chromatography.[20]

The Ullmann reaction is a copper-catalyzed coupling of two aryl halides to form a biaryl.[21][22] While traditionally requiring harsh conditions, modern variations have improved its applicability.[23]

Experimental Protocol: General Procedure for Ullmann Reaction

A typical Ullmann reaction involves heating an aryl halide with copper powder or a copper salt at high temperatures, often in a high-boiling solvent.[21][23] For biphenyl carboxylate synthesis, this could involve the self-coupling of a halobenzoic acid derivative or a cross-coupling with another aryl halide.

C-H Bond Functionalization Strategies

Direct C-H arylation has emerged as a powerful and atom-economical strategy for biphenyl synthesis, avoiding the need for pre-functionalized starting materials.

Experimental Protocol: Palladium-Catalyzed Direct Arylation [24]

A palladium catalyst, such as Pd(OAc)₂, and a suitable ligand, for instance, 2-(diphenylphosphino)-2′(N,N-dimethylamino)biphenyl, are used to catalyze the direct arylation of an arene with an aryl halide.[24] The reaction conditions, including the base and solvent, are optimized for the specific substrates.

Quantitative Data for C-H Arylation

| Entry | Arene | Arylating Agent | Catalyst System | Conditions | Yield (%) | Reference |

| 1 | Unprotected anilines | Aryl iodides | Pd/[2,2′-bipyridin]-6(1H)-one | DMA | Good | [25] |

| 2 | Various arenes | Diaryliodonium salts | Pd(OAc)₂ | N/A | High | [26][27] |

Conclusion

The synthesis of biphenyl carboxylates is a well-developed field with a diverse array of reliable methods. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, remain the workhorse for most applications due to their high efficiency and broad substrate scope. However, ongoing research into C-H functionalization and the use of more sustainable and economical catalysts continues to expand the synthetic chemist's toolkit. The choice of a specific method will ultimately depend on factors such as the desired substitution pattern, functional group compatibility, and scalability. This guide provides a solid foundation for researchers to navigate the landscape of biphenyl carboxylate synthesis and select the most appropriate strategy for their specific needs.

References

- 1. ajgreenchem.com [ajgreenchem.com]

- 2. US6369271B1 - Process for preparing derivatives of biphenyl-2-carboxylic acid - Google Patents [patents.google.com]

- 3. CA2364862C - Process for preparing derivatives of biphenyl-2-carboxylic acid - Google Patents [patents.google.com]

- 4. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar [semanticscholar.org]

- 5. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-s… [ouci.dntb.gov.ua]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 2-Biphenylcarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 9. Negishi Coupling [organic-chemistry.org]

- 10. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - TW [thermofisher.com]

- 15. researchgate.net [researchgate.net]

- 16. Hiyama Coupling [organic-chemistry.org]

- 17. Hiyama coupling - Wikipedia [en.wikipedia.org]

- 18. A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon [organic-chemistry.org]

- 19. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 22. byjus.com [byjus.com]

- 23. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 24. Biaryl Synthesis via Direct Arylation: Establishment of an Efficient Catalyst for Intramolecular Processes [organic-chemistry.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Synthetic and mechanistic studies of Pd-catalyzed C-H arylation with diaryliodonium salts: evidence for a bimetallic high oxidation state Pd intermediate. | Semantic Scholar [semanticscholar.org]

Theoretical Exploration of Ethyl Biphenyl-3-Carboxylate: A Technical Guide for Drug Discovery Professionals

An In-depth Analysis of the Structural, Spectroscopic, and Electronic Properties for Advanced Research Applications

This technical guide offers a comprehensive overview of the theoretical studies on ethyl biphenyl-3-carboxylate, a molecule of interest in medicinal chemistry and materials science. The biphenyl scaffold is a privileged structure in drug discovery, and understanding the nuanced physicochemical properties of its derivatives is paramount for the rational design of novel therapeutic agents and functional materials. This document synthesizes methodologies from computational chemistry to provide a detailed framework for the analysis of ethyl biphenyl-3-carboxylate, intended for researchers, scientists, and professionals in drug development.

Molecular Structure and Optimization

The foundational step in the theoretical investigation of ethyl biphenyl-3-carboxylate involves the optimization of its molecular geometry. Density Functional Theory (DFT) is the most common and reliable method for this purpose. Calculations are typically performed using software packages like Gaussian, with the B3LYP functional and a 6-311++G(d,p) basis set being a widely accepted level of theory for achieving a balance between accuracy and computational cost.[1][2] The optimized structure provides the most stable conformation of the molecule in the gaseous phase and is the basis for all subsequent property calculations.

Spectroscopic Analysis: A Computational Approach

Computational spectroscopy is a powerful tool for interpreting and predicting the spectral features of a molecule. By simulating vibrational and electronic spectra, researchers can gain insights into the molecular structure and bonding.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Theoretical vibrational frequencies are calculated using the optimized molecular geometry. The resulting frequencies are typically scaled by an empirical factor (e.g., 0.96 for B3LYP/6-311++G(d,p)) to correct for anharmonicity and the limitations of the theoretical model.[2] The calculated wavenumbers, along with their corresponding IR intensities and Raman activities, allow for the assignment of the experimental FT-IR and FT-Raman spectral bands to specific vibrational modes of the molecule.[3]

Table 1: Theoretical Vibrational Frequencies and Assignments for Ethyl Biphenyl-3-Carboxylate (Illustrative)

| Wavenumber (cm⁻¹) (Scaled) | IR Intensity | Raman Activity | Assignment |

| ~3100-3000 | Medium | Strong | Aromatic C-H stretch |

| ~2980-2900 | Medium | Medium | Aliphatic C-H stretch (ethyl group) |

| ~1720 | Strong | Medium | C=O stretch (ester) |